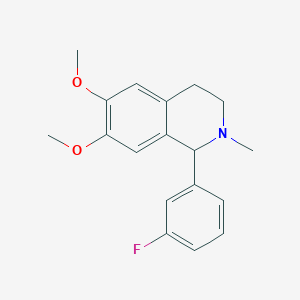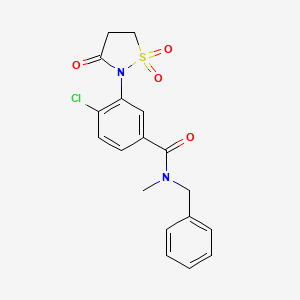
1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (FDMT) is a chemical compound with potential therapeutic applications. It belongs to the class of tetrahydroisoquinoline alkaloids and has been studied extensively for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its neuroprotective and neurorestorative properties. 1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline also has antioxidant properties, which may protect neurons from oxidative stress and cell death.
Biochemical and Physiological Effects:
1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects in animal models. It has been shown to improve motor function and cognitive performance in animal models of Parkinson's disease and Alzheimer's disease. 1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has also been shown to have anti-inflammatory and antioxidant effects, which may protect neurons from inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is its potential therapeutic applications in various diseases. It has been shown to have neuroprotective and neurorestorative properties, which make it a promising candidate for the treatment of neurodegenerative disorders. 1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline also has anti-inflammatory and antioxidant properties, which may have implications in the treatment of various inflammatory diseases. However, one of the limitations of 1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is its low solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. One direction is to further investigate its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another direction is to investigate its mechanism of action and its effects on various neurotransmitter systems in the brain. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline for therapeutic purposes. Finally, more research is needed to investigate the safety and toxicity of 1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline in animal models and humans.
Synthesis Methods
The synthesis of 1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves the reaction of 3-fluoroaniline with 2-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol in the presence of a reducing agent such as sodium borohydride. The product is then purified using column chromatography to obtain pure 1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. The yield of the synthesis is around 50%, and the purity of the final product can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to have neuroprotective and neurorestorative properties, which make it a promising candidate for the treatment of neurodegenerative disorders. 1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has also been studied for its anti-inflammatory and antioxidant properties, which may have implications in the treatment of various inflammatory diseases.
properties
IUPAC Name |
1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-20-8-7-12-10-16(21-2)17(22-3)11-15(12)18(20)13-5-4-6-14(19)9-13/h4-6,9-11,18H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZLNGZTLXPRIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1C3=CC(=CC=C3)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethylphenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5173600.png)
![N-[3-(dimethylamino)propyl]-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]acetamide](/img/structure/B5173611.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,2-dimethyl-3-furamide](/img/structure/B5173615.png)
![8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5173618.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5173620.png)

![2-(1-naphthyl)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5173633.png)
![ethyl 4-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5173650.png)


![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-phenylglycinamide](/img/structure/B5173661.png)
![N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5173668.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5173677.png)
